An In-depth Technical Guide to the Chemical Properties and Applications of 1-(5-Bromopyridin-2-yl)piperazine
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(5-Bromopyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Bromopyridin-2-yl)piperazine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a bromopyridine moiety linked to a piperazine ring, imparts versatile reactivity, making it a valuable precursor for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(5-Bromopyridin-2-yl)piperazine. Furthermore, it delves into its significant role as a key intermediate in the development of therapeutic agents, particularly those targeting neurological and oncological pathways. A detailed examination of a representative synthetic application leading to a dopamine receptor ligand is presented, complete with experimental protocols and a visualization of the relevant signaling pathway.
Chemical and Physical Properties
1-(5-Bromopyridin-2-yl)piperazine is a pale yellow solid at room temperature.[1][2] While specific experimental values for its melting and boiling points are not consistently reported in the literature, its hydrochloride and dihydrochloride salts are also commonly used in synthesis.[3] The fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂BrN₃ | [1][2] |
| Molecular Weight | 242.12 g/mol | [1][2] |
| Appearance | Pale yellow solid | [1][2] |
| CAS Number | 73406-97-0 | [1][2] |
| Purity (typical) | ≥ 96% (HPLC) | [1][2] |
| Storage Conditions | Store at -20°C | [4] |
Synthesis and Purification
The synthesis of 1-(5-Bromopyridin-2-yl)piperazine is typically achieved through a nucleophilic aromatic substitution reaction. A general and widely applicable method involves the reaction of 2,5-dibromopyridine with piperazine.
Experimental Protocol: Synthesis of 1-(5-Bromopyridin-2-yl)piperazine
This protocol is based on established methods for the synthesis of similar pyridyl piperazine compounds.[5]
Materials:
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2,5-Dibromopyridine
-
Piperazine (anhydrous)
-
Toluene
-
Sodium carbonate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2,5-dibromopyridine (1 equivalent) in toluene, add anhydrous piperazine (2-3 equivalents) and sodium carbonate (2 equivalents).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford 1-(5-Bromopyridin-2-yl)piperazine as a solid.
Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.
Analytical Characterization
The structural confirmation of 1-(5-Bromopyridin-2-yl)piperazine is typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the specific spectra for 1-(5-Bromopyridin-2-yl)piperazine are not provided in the search results, the expected chemical shifts can be inferred from data for closely related structures.
¹H NMR (Proton NMR):
-
Pyridyl Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 of the pyridine ring will likely appear as a doublet, the proton at position 4 as a doublet of doublets, and the proton at position 3 as a doublet.
-
Piperazine Protons: Two multiplets or broad singlets are expected for the methylene protons of the piperazine ring. The four protons adjacent to the pyridine ring will be deshielded compared to the four protons adjacent to the secondary amine.
¹³C NMR (Carbon NMR):
-
Pyridyl Carbons: Five signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon bearing the bromine atom will be significantly shifted.
-
Piperazine Carbons: Two signals are expected for the methylene carbons of the piperazine ring.
Experimental Protocol: NMR Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of 1-(5-Bromopyridin-2-yl)piperazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), coupling constants (J) in Hertz (Hz), and integration values.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 242.1 and 244.1, reflecting the isotopic distribution of bromine. Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the C-N bonds of the piperazine ring.[6]
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of 1-(5-Bromopyridin-2-yl)piperazine in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode using an appropriate ionization technique, such as ESI.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
Role in Drug Discovery and Development
1-(5-Bromopyridin-2-yl)piperazine is a highly valuable scaffold in drug discovery due to its utility in the synthesis of a wide range of biologically active molecules. The piperazine moiety can act as a linker to other pharmacophores, and the bromine atom on the pyridine ring provides a reactive handle for further functionalization through cross-coupling reactions. This compound is a key intermediate in the development of therapeutic agents for neurological disorders, often targeting serotonin and dopamine receptors.[2]
Application in the Synthesis of a Dopamine D3 Receptor Ligand
As a testament to its utility, 1-(5-Bromopyridin-2-yl)piperazine can be envisioned as a key starting material in the synthesis of potent and selective dopamine D3 receptor ligands, which are of significant interest for the treatment of various neuropsychiatric disorders. The following workflow outlines a plausible synthetic route to such a ligand.
Caption: Synthetic workflow for a dopamine D3 receptor ligand.
Experimental Protocol: Suzuki Coupling
-
In a reaction vessel, combine 1-(5-Bromopyridin-2-yl)piperazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1-(5-arylpyridin-2-yl)piperazine derivative.
Interaction with Dopamine Receptor Signaling Pathways
Derivatives synthesized from 1-(5-Bromopyridin-2-yl)piperazine often exhibit high affinity and selectivity for dopamine receptors, particularly the D3 subtype.[7] The interaction of these ligands with dopamine receptors can modulate downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial in regulating cell proliferation, survival, and differentiation.
The following diagram illustrates a simplified representation of how a dopamine D3 receptor antagonist, synthesized from the core molecule, could potentially modulate these pathways.
Caption: Potential modulation of signaling pathways by a D3 antagonist.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(5-Bromopyridin-2-yl)piperazine was not available in the search results, general laboratory safety precautions for handling chemical intermediates should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
1-(5-Bromopyridin-2-yl)piperazine is a cornerstone synthetic intermediate with significant applications in the field of medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an indispensable tool for the construction of complex, biologically active molecules. The ability to leverage this scaffold for the development of potent and selective modulators of key biological targets, such as dopamine receptors, underscores its importance in the ongoing quest for novel therapeutics to address a range of human diseases. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. a2bchem.com [a2bchem.com]
- 4. 1-(5-bromopyridin-2-yl)piperazine, 73406-97-0 | BroadPharm [broadpharm.com]
- 5. US2606906A - 1-(2-pyridyl) piperazine and process of preparing same - Google Patents [patents.google.com]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
